molecular formula C18H17ClN2O3 B2575054 3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide CAS No. 941934-37-8

3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

Cat. No.: B2575054
CAS No.: 941934-37-8
M. Wt: 344.8
InChI Key: HIQGTILKSDCJAT-UHFFFAOYSA-N
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Description

“3-chloro-N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a compound that contains a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular formula of C18H17ClN2O3 and a molecular weight of 344.8.

Scientific Research Applications

Enantioselective Synthesis

One application involves the enantioselective synthesis of 2,3-disubstituted piperidines, which are valuable intermediates in organic synthesis. The process utilizes N-methoxy-N-methylamide derivatives for the addition of Grignard reagents, demonstrating the compound's role in facilitating complex synthetic routes (Calvez, Chiaroni, & Langlois, 1998).

Neuroleptic Activity

Another significant application is in the synthesis of benzamides with potential neuroleptic activity. Research has shown that certain benzamide derivatives, structurally related to the compound , exhibit inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their utility in the treatment of psychosis (Iwanami et al., 1981).

Nucleoside Analogues

The compound also finds application in the synthesis of nucleoside analogues, such as 6-methoxy- and 6-chloro-2(1H)-pyridinone acyclo-C-nucleosides, demonstrating its versatility in nucleoside chemistry (Meerpoel, Joly, & Hoornaert, 1993).

Serotonin Receptor Agonists

Moreover, it is used in the design and synthesis of benzamide derivatives as serotonin 4 receptor agonists, highlighting its importance in developing drugs that target the serotonin system for gastrointestinal motility disorders (Sonda et al., 2003).

Crystalline Form Characterization

Additionally, research into its crystalline forms has provided insights into the stability and physicochemical properties of benzamide derivatives, which is crucial for pharmaceutical formulation and development (Yanagi et al., 2000).

Properties

IUPAC Name

3-chloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-24-16-8-7-14(11-15(16)21-9-3-6-17(21)22)20-18(23)12-4-2-5-13(19)10-12/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIQGTILKSDCJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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